molecular formula C18H29BN2O4 B13556422 tert-Butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate

tert-Butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate

Cat. No.: B13556422
M. Wt: 348.2 g/mol
InChI Key: AAKYPVRTFGOMNI-UHFFFAOYSA-N
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Description

tert-Butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate is a complex organic compound that features a boronate ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronate ester intermediate. This is achieved by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable pyridine derivative under palladium-catalyzed conditions. The resulting intermediate is then reacted with tert-butyl methylcarbamate to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, reduced derivatives, and coupled products in Suzuki-Miyaura reactions .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate is widely used as a reagent in organic synthesis. Its ability to form carbon-carbon bonds makes it invaluable in the synthesis of complex organic molecules .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize various biologically active molecules, including potential drug candidates. Its role in forming carbon-carbon bonds is crucial in the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronate ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate

Uniqueness

What sets tert-Butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate apart from similar compounds is its specific structure, which allows for unique reactivity in Suzuki-Miyaura coupling reactions. The presence of the pyridine ring enhances its stability and reactivity, making it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C18H29BN2O4

Molecular Weight

348.2 g/mol

IUPAC Name

tert-butyl N-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]carbamate

InChI

InChI=1S/C18H29BN2O4/c1-16(2,3)23-15(22)21(8)12-14-11-13(9-10-20-14)19-24-17(4,5)18(6,7)25-19/h9-11H,12H2,1-8H3

InChI Key

AAKYPVRTFGOMNI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CN(C)C(=O)OC(C)(C)C

Origin of Product

United States

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